![molecular formula C29H27N7O B2862999 3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-76-6](/img/structure/B2862999.png)
3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It contains several functional groups and rings, including phenyl, triazolo, pyrimidin, and piperazin .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of electron-donating and electron-withdrawing groups . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Typical properties to consider would include solubility, melting point, boiling point, and reactivity. These properties could be determined through experimental testing .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with the triazolopyrimidine moiety have been studied for their antimicrobial properties . They are known to interfere with the growth and reproduction of various microorganisms. This compound, due to its structural similarity, could be synthesized and tested against a range of bacteria and fungi to assess its efficacy as a potential antimicrobial agent .
Anticancer Research
The pyrimidine ring, often found in DNA, makes this compound a candidate for anticancer research. It could be used to design inhibitors that target specific enzymes or pathways involved in cancer cell proliferation. Studies on similar structures have shown promising results in inhibiting cancer cell growth .
Alzheimer’s Disease Treatment
Given the presence of a piperazine ring, which is common in neurological drugs, this compound could be explored for its potential use in treating neurodegenerative diseases like Alzheimer’s. It might act on central nervous system targets to modulate neurotransmitter activity .
Antidepressant and Anticonvulsant Effects
The structural features of this compound suggest it could have central nervous system activity, potentially leading to antidepressant or anticonvulsant effects. This application would require extensive pharmacological testing to determine its safety and efficacy .
Antiviral and Antifungal Potential
The triazolopyrimidine core is structurally similar to certain antiviral and antifungal agents. This suggests that the compound could be synthesized and tested for activity against viruses and fungi, potentially leading to new treatments for infectious diseases .
Anti-inflammatory Properties
The compound’s structure indicates potential anti-inflammatory activity. It could be evaluated for its ability to inhibit inflammatory pathways, which would be beneficial in conditions like arthritis or asthma .
Macrophage Activation
Research on related compounds has shown that they can activate macrophages, which are crucial in the body’s immune response. This compound could be studied for its immunomodulatory effects, possibly aiding in the treatment of immune-related diseases .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby halting the progression of the cell cycle and inducing apoptosis within cancer cells .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells
Result of Action
The result of the compound’s action would likely be the inhibition of cell cycle progression and induction of apoptosis in cancer cells, given its potential role as a CDK2 inhibitor . This could potentially lead to a decrease in tumor growth.
Propiedades
IUPAC Name |
3,3-diphenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O/c37-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)34-16-18-35(19-17-34)28-27-29(31-21-30-28)36(33-32-27)24-14-8-3-9-15-24/h1-15,21,25H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQSRPNOSKBPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2862916.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)

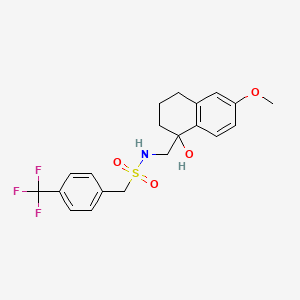
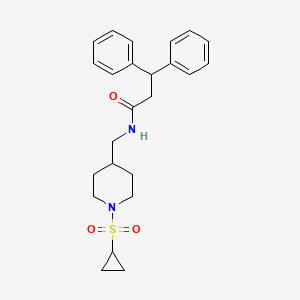
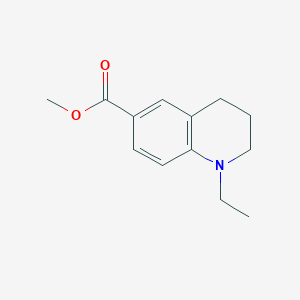
![2-(4-Formylphenoxy)acetic acid [2-(4-methylanilino)-4-thiazolyl]methyl ester](/img/structure/B2862927.png)
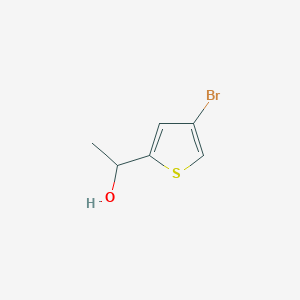
![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)
![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)
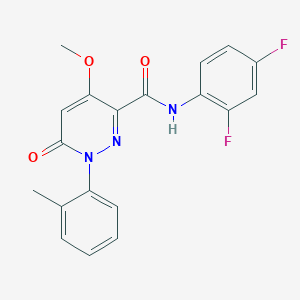
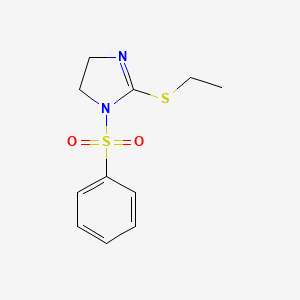
![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)acetamide](/img/structure/B2862937.png)
![N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine](/img/structure/B2862938.png)